6-[(E)-2-phenylethenyl]-9H-purine
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Overview
Description
6-styryl-9H-purine is a heterocyclic compound that belongs to the purine family Purines are nitrogen-containing compounds that play crucial roles in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA The structure of 6-styryl-9H-purine consists of a purine ring system with a styryl group attached at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-styryl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Styryl Group Introduction: The styryl group is introduced through a palladium-catalyzed Heck reaction, where a styrene derivative reacts with a halogenated purine compound.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 6-styryl-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-styryl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of 6-styryl-9H-purine.
Reduction: Reduced forms of the styryl group or other functional groups.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
6-styryl-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used as a probe to study purine metabolism and the role of purine derivatives in cellular processes.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of enzyme inhibition and the interaction of small molecules with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-styryl-9H-purine involves its interaction with cellular targets, such as enzymes and nucleic acids. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in purine metabolism, further disrupting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Morpholino-9H-purine: Similar structure with a morpholino group instead of a styryl group.
6-Amino-9H-purine: Contains an amino group at the 6-position.
Uniqueness of 6-styryl-9H-purine
6-styryl-9H-purine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Properties
CAS No. |
52605-93-3 |
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Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-[(E)-2-phenylethenyl]-7H-purine |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h1-9H,(H,14,15,16,17)/b7-6+ |
InChI Key |
IOJAMIUGZRIQGH-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=NC=N2)N=CN3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
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